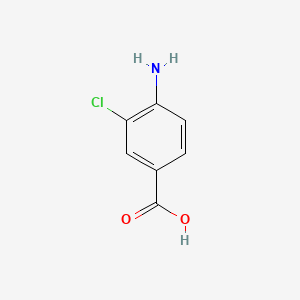

4-Amino-3-chlorobenzoic acid

Vue d'ensemble

Description

4-Amino-3-chlorobenzoic acid: is an organic compound with the molecular formula C7H6ClNO2 . It is a derivative of benzoic acid, where the amino group is positioned at the fourth carbon and the chlorine atom at the third carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chlorobenzoic acid can be achieved through several methods. One common method involves the hydrolysis of methyl 4-amino-3-chlorobenzoate. The reaction is typically carried out by adding sodium hydroxide to a solution of methyl 4-amino-3-chlorobenzoate in methanol at 45°C. The mixture is stirred for several hours and then acidified with hydrochloric acid to precipitate the product.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-3-chlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Sodium Hydroxide (NaOH): Used in the hydrolysis of esters to form the acid.

Hydrochloric Acid (HCl): Used to acidify the reaction mixture and precipitate the product.

Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed:

Substituted Benzoic Acids: Depending on the reaction conditions, various substituted benzoic acids can be formed.

Aminobenzoic Acid Derivatives: Through coupling and substitution reactions, different aminobenzoic acid derivatives can be synthesized.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Pharmaceutical Intermediate :

- 4-Amino-3-chlorobenzoic acid is widely used as an intermediate in the synthesis of various pharmaceutical compounds. It plays a critical role in developing drugs that target specific biological pathways, particularly in oncology.

- Case Study : Research indicates that this compound is utilized in synthesizing inhibitors for mitotic kinases such as MPS1, which are overexpressed in cancer cells. The inhibition of such kinases can lead to altered cell cycle regulation and apoptosis in cancerous cells .

-

Antimicrobial Properties :

- Studies have demonstrated the antimicrobial efficacy of this compound against various pathogens, making it a candidate for further development as an antimicrobial agent.

Industrial Applications

- Dye Production :

- One of the primary uses of this compound is in the manufacture of dyes and pigments. It is involved in producing azo dyes and triarylmethane dyes that impart color to textiles and plastics.

- Data Table :

| Application Type | Specific Use | Example Products |

|---|---|---|

| Dyes | Azo Dyes | Textile dyes |

| Triarylmethane Dyes | Plastic colorants |

- Catalyst and Chemical Reagent :

Biochemical Research Applications

-

Enzyme Interaction Studies :

- This compound is used to study enzyme interactions, providing insights into biochemical pathways and cellular processes.

- It has been shown to affect cell signaling pathways, influencing gene expression and cellular metabolism.

- Metabolic Pathways :

Environmental Considerations

The production and use of this compound can impact the environment due to potential toxicity associated with its chemical properties. The chemical industry is increasingly focused on implementing sustainable practices to minimize environmental impact during its production processes.

Mécanisme D'action

The mechanism of action of 4-Amino-3-chlorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 4-Amino-2-chlorobenzoic acid

- 4-Amino-3-bromobenzoic acid

- 4-Amino-2-fluorobenzoic acid

- 3-Amino-4-chlorobenzoic acid

Comparison: 4-Amino-3-chlorobenzoic acid is unique due to the specific positioning of the amino and chloro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 4-Amino-2-chlorobenzoic acid, the different positions of the substituents can lead to variations in chemical behavior and biological activity .

Activité Biologique

4-Amino-3-chlorobenzoic acid (CAS No. 2486-71-7) is a compound that has garnered attention in various fields of research due to its biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial activity, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 171.58 g/mol

- Log P (Octanol-Water Partition Coefficient) : Ranges from 1.11 to 1.81, indicating moderate lipophilicity which is relevant for its biological activity .

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The compound was tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could be a candidate for developing new antibacterial agents, especially in the context of antibiotic resistance .

The mechanism through which this compound exerts its antibacterial effects involves interference with bacterial cell wall synthesis and function. It is believed to disrupt the peptidoglycan layer, which is crucial for bacterial integrity. Additionally, the presence of the amino and chloro groups enhances its interaction with bacterial enzymes involved in cell wall biosynthesis .

Pharmacokinetics

Pharmacokinetic studies reveal important data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Skin Permeation : Log Kp = -6.06 cm/s, indicating low skin permeability.

- P-glycoprotein Substrate : No significant interaction noted.

- Cytochrome P450 Inhibition : The compound does not inhibit major CYP enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a favorable safety profile regarding drug-drug interactions .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in MDPI examined the antimicrobial properties of various benzoic acid derivatives, including this compound. The results indicated that this compound had a notable effect on inhibiting bacterial growth compared to other derivatives tested . -

Synthesis and Characterization :

Research focusing on the synthesis of this compound highlighted its potential as a precursor for more complex pharmaceuticals. The study detailed synthetic pathways and characterized the compound using NMR and mass spectrometry techniques to confirm its structure and purity .

Propriétés

IUPAC Name |

4-amino-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYBPEDZAUFQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179563 | |

| Record name | 4-Amino-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-71-7 | |

| Record name | 4-Amino-3-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2486-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBC9H9RW4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.